3-(3-Chlorophenyl)pyridine
Overview
Description
3-(3-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)pyridine typically involves the reaction of 3-chlorobenzaldehyde with pyridine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 3-(3-chlorophenyl)piperidine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)pyridine
- 3-(2-Chlorophenyl)pyridine
- 3-(3-Bromophenyl)pyridine
Comparison: 3-(3-Chlorophenyl)pyridine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific research and industrial applications.
Biological Activity
3-(3-Chlorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.
Antimicrobial Activity
Research has shown that compounds containing pyridine rings exhibit significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that those with a 3-pyridyl moiety demonstrated high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from < 3.09 to 500 µg/mL . Specifically, this compound has been included in studies assessing its efficacy against various microbial strains.
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | < 500 |
Other Pyridine Derivatives | Antibacterial | < 3.09 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that pyridine derivatives, including those similar to this compound, showed IC50 values in the low micromolar range against breast cancer MCF-7 cells, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
Case Study: MCF-7 Cell Line
In a specific study involving MCF-7 breast cancer cells:
This table illustrates the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and efficacy.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Pyridine derivatives have been reported to exhibit varying degrees of antioxidant activity through mechanisms such as free radical scavenging. In particular, studies have shown that certain pyridines can effectively neutralize reactive oxygen species (ROS), contributing to their potential therapeutic applications .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Cellular Uptake : The structural properties facilitate cellular permeability, enhancing its bioavailability and efficacy in target tissues.
Properties
IUPAC Name |
3-(3-chlorophenyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQZOMYXIFKGSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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